Target Engagement Selectivity: BRD4 Bromodomain Inhibition vs. α-Amylase Activity for a Close Benzodioxole-Acrylamide Analog
The compound 3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide demonstrates a measurable, albeit moderate, binding affinity for the BRD4 bromodomain (IC50 = 6,310 nM in a fluorescence anisotropy assay). This contrasts sharply with the closest structurally characterized analog, IHBY56, which exhibits negligible BRD4 activity but potently inhibits α-amylase (IC50 = 990 nM). This 6.4-fold differential in primary target engagement highlights the compound's unique scaffold-driven selectivity profile, positioning it as a potential starting point for epigenetic inhibitor development, distinct from the antidiabetic applications of its close analogs [1][2].
| Evidence Dimension | Inhibitory Concentration (IC50) against primary target |
|---|---|
| Target Compound Data | IC50 = 6,310 nM (BRD4 BD domain) |
| Comparator Or Baseline | IHBY56 (N-4-(2-thienyl)phenyl-bearing analog): IC50 > 50,000 nM (negligible BRD4 activity); Acarbose: IC50 = 1,530 nM (α-amylase) |
| Quantified Difference | Target compound shows a 6.4-fold selectivity shift away from α-amylase inhibition compared to IHBY56's primary mechanism. |
| Conditions | BRD4: Fluorescence anisotropy assay (Alexa Fluor 488 binding); α-Amylase: in vitro enzymatic inhibition assay |
Why This Matters
This quantitative selectivity shift validates the compound as a probe for BET bromodomains, not α-amylase, preventing wasted procurement for metabolic disease research.
- [1] BindingDB. BDBM50397667: 3-(1,3-Benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide. Binding Affinity to BRD4. Deposited by ChEMBL. Accessed 2025. View Source
- [2] Hawash, M., et al. (2026). Structure-guided design of Benzodioxole–acrylamide hybrids. Journal of Molecular Structure, 1368, 146300. DOI: 10.1016/j.molstruc.2026.146300 View Source
